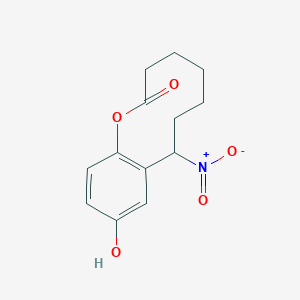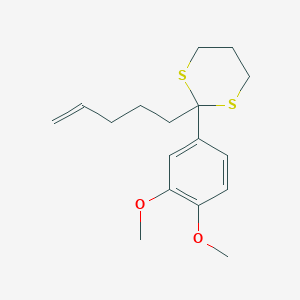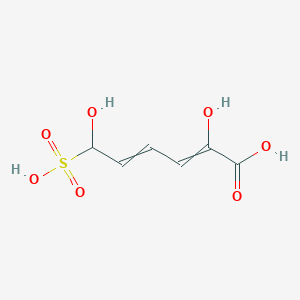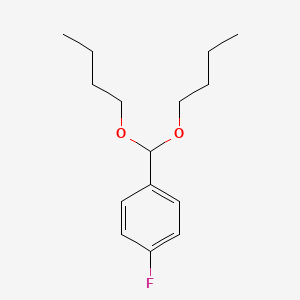
1-(Dibutoxymethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibutoxymethyl)-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a dibutoxymethyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxymethyl)-4-fluorobenzene typically involves the alkylation of 4-fluorobenzyl alcohol with dibutyl ether in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Fluorobenzyl alcohol+Dibutyl etherAcid catalystthis compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dibutoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The dibutoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzene ring.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 1-(Dibutoxymethyl)-4-fluorobenzoic acid.
Reduction: 1-(Dibutoxymethyl)benzene.
Substitution: 1-(Dibutoxymethyl)-4-hydroxybenzene or 1-(Dibutoxymethyl)-4-aminobenzene.
Applications De Recherche Scientifique
1-(Dibutoxymethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Dibutoxymethyl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
1-(Dibutoxymethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(Methoxymethyl)-4-fluorobenzene: Similar structure but with a methoxymethyl group instead of a dibutoxymethyl group.
1-(Dibutoxymethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(Dibutoxymethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
103517-18-6 |
|---|---|
Formule moléculaire |
C15H23FO2 |
Poids moléculaire |
254.34 g/mol |
Nom IUPAC |
1-(dibutoxymethyl)-4-fluorobenzene |
InChI |
InChI=1S/C15H23FO2/c1-3-5-11-17-15(18-12-6-4-2)13-7-9-14(16)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 |
Clé InChI |
GRDVPXGQSGIUPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C1=CC=C(C=C1)F)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)

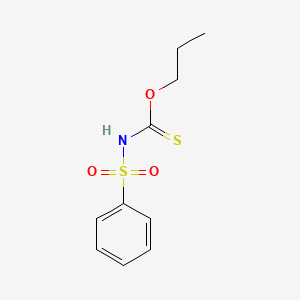

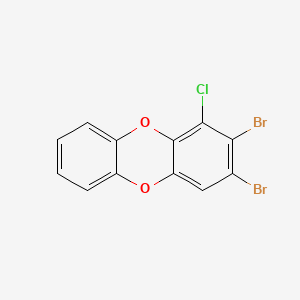

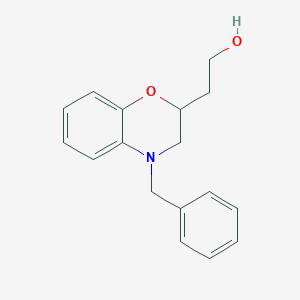
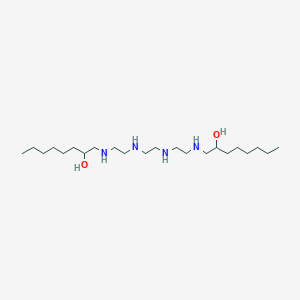

![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
